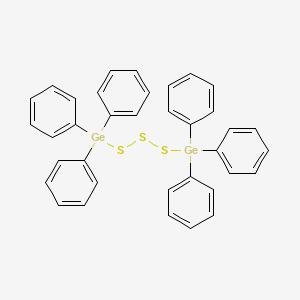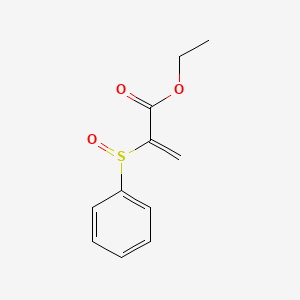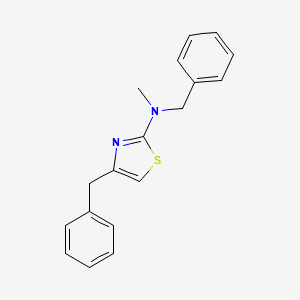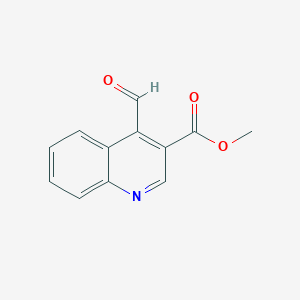
(11R)-11-Hydroxydodec-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11R)-11-Hydroxydodec-3-enoic acid is a unique organic compound characterized by its hydroxyl group at the 11th position and a double bond between the 3rd and 4th carbon atoms in a dodecenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11R)-11-Hydroxydodec-3-enoic acid typically involves the use of organic synthesis techniques. One common method includes the use of Grignard reagents to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and potential for sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
(11R)-11-Hydroxydodec-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated dodecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products
Oxidation: Formation of 11-oxododec-3-enoic acid or dodec-3-enoic acid.
Reduction: Formation of dodecanoic acid.
Substitution: Formation of 11-halododec-3-enoic acid derivatives.
Aplicaciones Científicas De Investigación
(11R)-11-Hydroxydodec-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological pathways and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (11R)-11-Hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
11-Hydroxydodecanoic acid: Lacks the double bond present in (11R)-11-Hydroxydodec-3-enoic acid.
3-Hydroxydodec-11-enoic acid: Has the hydroxyl group and double bond positions reversed.
Dodec-3-enoic acid: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
87583-45-7 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
(11R)-11-hydroxydodec-3-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
FZSMIYNXPKJJQE-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CCCCCCC=CCC(=O)O)O |
SMILES canónico |
CC(CCCCCCC=CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
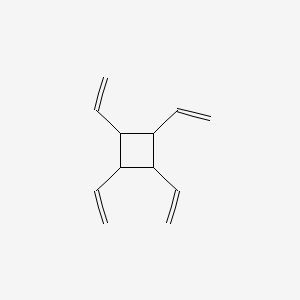
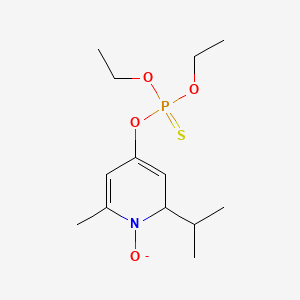
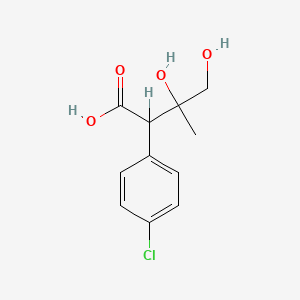

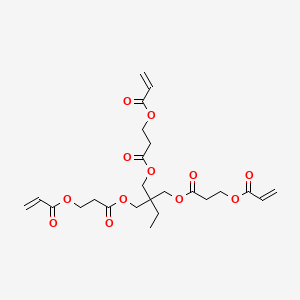
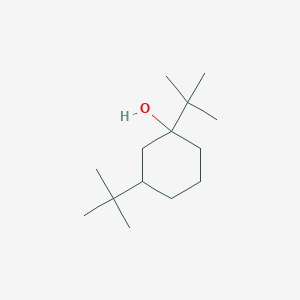
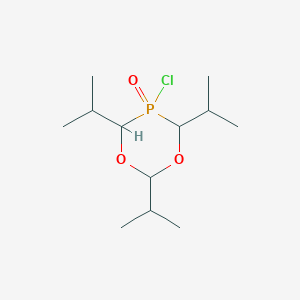
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
